2-[[3-[[2-(3,4-Dimethylphenoxy)acetyl]amino]benzoyl]amino]benzoic acid
Description
This compound is a benzoic acid derivative featuring a unique scaffold with two amide linkages. The structure includes:
- Benzoic acid backbone at position 2.
- Benzoyl group at position 3, connected via an amide bond.
- 2-(3,4-Dimethylphenoxy)acetyl group, where a phenoxy ring with 3,4-dimethyl substituents is linked via an acetyl moiety to the second amide bond.
Properties
CAS No. |
5975-49-5 |
|---|---|
Molecular Formula |
C24H22N2O5 |
Molecular Weight |
418.4 g/mol |
IUPAC Name |
2-[[3-[[2-(3,4-dimethylphenoxy)acetyl]amino]benzoyl]amino]benzoic acid |
InChI |
InChI=1S/C24H22N2O5/c1-15-10-11-19(12-16(15)2)31-14-22(27)25-18-7-5-6-17(13-18)23(28)26-21-9-4-3-8-20(21)24(29)30/h3-13H,14H2,1-2H3,(H,25,27)(H,26,28)(H,29,30) |
InChI Key |
KCNVWSNMVWWFBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=CC=C3C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3-[[2-(3,4-Dimethylphenoxy)acetyl]amino]benzoyl]amino]benzoic acid typically involves multiple steps. One common method includes the following steps:
Formation of the Dimethylphenoxy Acetyl Intermediate: This step involves the reaction of 3,4-dimethylphenol with acetic anhydride to form 3,4-dimethylphenoxyacetyl chloride.
Amidation Reaction: The intermediate is then reacted with 3-aminobenzoic acid to form 3-[[2-(3,4-dimethylphenoxy)acetyl]amino]benzoic acid.
Final Coupling: The product from the previous step is coupled with 2-aminobenzoic acid under specific conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[[3-[[2-(3,4-Dimethylphenoxy)acetyl]amino]benzoyl]amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetyl or phenoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[[3-[[2-(3,4-Dimethylphenoxy)acetyl]amino]benzoyl]amino]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[[3-[[2-(3,4-Dimethylphenoxy)acetyl]amino]benzoyl]amino]benzoic acid involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is known to modulate signaling pathways related to inflammation and pain .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Molecular Properties
The following table highlights key structural differences and molecular characteristics of the target compound and its analogs:
*Estimated formula based on structural analysis; exact data requires experimental validation.
Hydrophobicity and Solubility
- Thioxomethyl substitution () introduces polarity and reactivity, which may alter metabolic stability .
Protein Binding Interactions
- Carboxamide derivatives, such as those in and , demonstrate varied binding affinities to Bovine Serum Albumin (BSA). The target’s dimethylphenoxy group may improve binding via hydrophobic interactions, similar to cyclohexylcarbamoyl derivatives .
- Tranilast () shows anti-inflammatory effects by inhibiting cytokine release, suggesting that the target’s amide-rich structure could be optimized for similar therapeutic applications .
Biological Activity
2-[[3-[[2-(3,4-Dimethylphenoxy)acetyl]amino]benzoyl]amino]benzoic acid, a complex organic compound, has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C24H22N2O5
- Molecular Weight : 418.45 g/mol
The structure includes a benzoic acid core with various functional groups that contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, primarily focusing on its role as an inhibitor and its antioxidant properties.
1. Inhibitory Activity
Studies have shown that derivatives of this compound can inhibit specific proteins involved in cell survival and proliferation. For instance, it has been reported to possess inhibitory activity against Inhibitor of Apoptosis Proteins (IAPs), particularly XIAP, which is crucial in cancer therapy .
2. Antioxidant Activity
The compound has demonstrated significant antioxidant properties. In vitro assays revealed IC50 values ranging from 28.30 ± 1.17 to 64.66 ± 2.43 µM against hydroxyl radicals, indicating its potential in combating oxidative stress-related diseases .
Case Studies and Research Findings
Several studies have investigated the biological activities of similar compounds and their derivatives:
These studies highlight the versatility of compounds related to 2-[[3-[[2-(3,4-Dimethylphenoxy)acetyl]amino]benzoyl]amino]benzoic acid in various therapeutic applications.
The mechanisms underlying the biological activities of this compound include:
- Protein Binding : The compound's ability to bind to specific proteins may disrupt their function, leading to apoptosis in cancer cells.
- Radical Scavenging : Its structural components allow it to scavenge free radicals effectively, reducing oxidative damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
